Allosteric Binding Mode Differentiates Ro4491533 from Orthosteric Antagonist LY341495
Ro4491533 acts as a negative allosteric modulator (NAM), whereas LY341495 is a competitive orthosteric antagonist [1]. Schild plot analysis and reversibility tests confirmed Ro4491533's non-competitive, allosteric mechanism, in contrast to the competitive, orthosteric mechanism of LY341495 [1].
| Evidence Dimension | Mechanism of action (Schild plot slope) |
|---|---|
| Target Compound Data | Schild plot slope ≠ 1 (indicating non-competitive allosteric antagonism) |
| Comparator Or Baseline | LY341495: Schild plot slope = 1 (indicating competitive orthosteric antagonism) |
| Quantified Difference | Ro4491533 exhibits non-competitive antagonism; LY341495 exhibits competitive antagonism |
| Conditions | Cellular and membrane-based assays using recombinant human mGluR2 |
Why This Matters
Allosteric modulation preserves endogenous glutamate tone and may offer a different safety/tolerability profile compared to orthosteric antagonism, a critical consideration for chronic dosing studies.
- [1] Campo B, Kalinichev M, Royer-Urios I, et al. Characterization of an mGluR2/3 negative allosteric modulator in rodent models of depression. J Neurogenet. 2011;25(4):152-66. doi:10.3109/01677063.2011.627485 View Source
